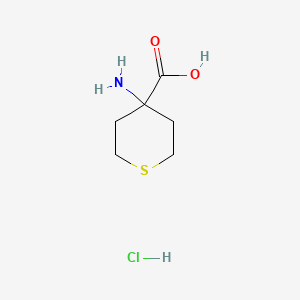

4-aminooxane-2-carboxylic acid, Mixture of diastereomers

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-aminooxane-2-carboxylic acid, Mixture of diastereomers” refers to a mixture of stereoisomers of 4-aminooxane-2-carboxylic acid. A diastereomer is a type of a stereoisomer. Diastereomers are defined as non-mirror image non-identical stereoisomers, thus they have different physical properties and can exhibit different chemical reactivity . This mixture is a racemic mixture, which is a 50:50 mixture of two enantiomers .

Synthesis Analysis

The synthesis of a racemic mixture involves the reaction of a racemate with an enantiomerically pure chiral reagent, which gives a mixture of diastereomers . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers .Molecular Structure Analysis

The molecular structure of the diastereomers in the mixture can be analyzed using techniques such as spectroscopy or chromatography . Since each enantiomer rotates plane-polarized light in an equal but opposite direction, the overall optical activity of a racemic mixture is zero .Chemical Reactions Analysis

The chemical reactions involving diastereomers are based on their different physical and chemical properties . For instance, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers .Physical And Chemical Properties Analysis

Diastereomers have different physical properties such as solubility, melting point, and boiling point . These differences in physical properties are used to achieve resolution of racemates .作用機序

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-aminooxane-2-carboxylic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-epoxybutane", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Epoxide ring opening - 2,3-epoxybutane is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form 4-hydroxy-2-aminobutane.", "Step 2: Protection of hydroxyl group - The hydroxyl group of 4-hydroxy-2-aminobutane is protected by reacting it with tert-butyldimethylsilyl chloride in the presence of imidazole to form tert-butyldimethylsilyl-4-hydroxy-2-aminobutane.", "Step 3: Oxidation - tert-butyldimethylsilyl-4-hydroxy-2-aminobutane is oxidized with potassium permanganate in the presence of sodium hydroxide to form tert-butyldimethylsilyl-4-oxo-2-aminobutane.", "Step 4: Reduction - tert-butyldimethylsilyl-4-oxo-2-aminobutane is reduced with sodium borohydride in the presence of acetic acid to form tert-butyldimethylsilyl-4-hydroxy-2-aminobutane.", "Step 5: Deprotection - The tert-butyldimethylsilyl group is removed from tert-butyldimethylsilyl-4-hydroxy-2-aminobutane by reacting it with hydrochloric acid in the presence of water to form 4-hydroxy-2-aminobutane.", "Step 6: Carboxylation - 4-hydroxy-2-aminobutane is carboxylated with carbon dioxide in the presence of sodium hydroxide to form 4-aminooxane-2-carboxylic acid.", "Step 7: Diastereomer separation - The resulting product is a mixture of diastereomers, which can be separated using chromatography or other methods." ] } | |

CAS番号 |

1544494-67-8 |

分子式 |

C6H11NO3 |

分子量 |

145.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。